[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide
Overview
Description
[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide is a useful research compound. Its molecular formula is C23H28Br2NP and its molecular weight is 509.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Process Improvement in Pharmaceutical Production
- A study by Sano, Sugaya, and Kasai (1998) demonstrated the use of [3-(dimethylamino)propyl]triphenylphosphonium bromide in the laboratory synthesis of a pharmaceutical intermediate. They focused on scaling up the process for plant-scale production, ensuring safety and high quality through kinetic parameters obtained from laboratory experiments and reaction calorimeter measurements (Sano, Sugaya, & Kasai, 1998).
Synthesis of Vinyl Dithiocarbamates
- Huang and Wu (1996) described a novel synthesis method involving N, N-dimethylamino thio-carbonyl thiomethyl triphenylphosphonium bromide to form ylides, which then react with aldehydes to produce vinyl dithiocarbamates. This process also offered a new method for lengthening aldehydes by one carbon atom (Huang & Wu, 1996).
Preparation and Spectroscopic Studies
- Takekuma et al. (2010) utilized [3-(dimethylamino)propyl]triphenylphosphonium bromide in the preparation of various organic compounds. They documented the crystal structure, spectroscopic properties, and electrochemical behavior of these compounds, providing insights into their chemical and physical characteristics (Takekuma et al., 2010).
Cleavage of Benzyl Ethers
- Ramanathan and Hou (2010) explored the use of triphenylphosphine hydrobromide, related to [3-(dimethylamino)propyl]triphenylphosphonium bromide, in the cleavage of benzyl ethers. This study highlighted a new method for deprotecting benzyl ethers, contributing to synthetic chemistry applications (Ramanathan & Hou, 2010).
Anticholinergic Effects on Schistosoma Mansoni
- McAllister, Dotson, Grim, and Hillman (1980) investigated the effects of [3-(alkylamino)propyl]triphenylphosphonium salts, closely related to [3-(dimethylamino)propyl]triphenylphosphonium bromide, on the cholinergic nervous system of Schistosoma mansoni. Their research provided valuable information on the potential anticholinergic effects of these compounds (McAllister et al., 1980).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The compound is known to participate in biochemical reactions, particularly in the preparation of chlorpheniramine analogs which reverse chloroquine resistance in Plasmodium falciparum by inhibiting PfCRT
Molecular Mechanism
It is known to participate in the Wittig reaction with benzaldehyde
Properties
IUPAC Name |
3-(dimethylamino)propyl-triphenylphosphanium;bromide;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NP.2BrH/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;;/h3-11,13-18H,12,19-20H2,1-2H3;2*1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQVFHFOWYYPBS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Br2NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635333 | |
Record name | [3-(Dimethylamino)propyl](triphenyl)phosphanium bromide--hydrogen bromide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27710-82-3 | |
Record name | Phosphonium, [3-(dimethylamino)propyl]triphenyl-, bromide, hydrobromide (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27710-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-(Dimethylamino)propyl)triphenylphosphonium bromide hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027710823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [3-(Dimethylamino)propyl](triphenyl)phosphanium bromide--hydrogen bromide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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